2-Bromoethyl chloroformate
Overview
Description
2-Bromoethyl chloroformate is an organic compound with the molecular formula ClCOOCH2CH2Br. It is a colorless to pale yellow liquid that is used as a reagent in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical intermediates.
Mechanism of Action
Target of Action
The primary target of 2-Bromoethyl chloroformate is the amino group in organic compounds . It is used for the introduction of the BEOC-amino protecting group .
Mode of Action
This compound interacts with its targets by forming carbamates . This interaction occurs when this compound reacts with amines . The resulting changes include the formation of a new compound, the BEOC-amino protecting group .
Biochemical Pathways
The affected pathway involves the reaction of this compound with amines to form carbamates . The downstream effects include the protection of the amino group, which can be cleaved with diluted base after modification with tert-phosphines .
Pharmacokinetics
It is known that this compound is a prodrug that is metabolized in vivo to the active form, 2-bromoethyl alcohol . This active form inhibits DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and cell division . This is due to the action of its active form, 2-bromoethyl alcohol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that most chloroformates, including this compound, are colorless, volatile liquids that degrade in moist air . Therefore, the presence of moisture in the environment could potentially affect the stability of this compound.
Biochemical Analysis
Biochemical Properties
2-Bromoethyl chloroformate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive bromoethyl and chloroformate groups. These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes. This covalent modification can alter the activity, stability, or localization of the target biomolecule. For example, this compound can be used to introduce protective groups in peptide synthesis, which are later removed under specific conditions to yield the desired peptide sequence .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit DNA synthesis and cell division by forming covalent adducts with DNA . This inhibition can lead to cell cycle arrest and apoptosis in certain cell types, making it a potential antitumor agent. Additionally, the compound’s ability to modify proteins involved in signaling pathways can disrupt normal cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromoethyl group can react with nucleophilic sites on proteins, enzymes, and DNA, forming stable covalent bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. For example, this compound can inhibit the activity of enzymes involved in DNA replication by covalently modifying key amino acid residues in the enzyme’s active site . Additionally, the chloroformate group can react with hydroxyl or amino groups on biomolecules, further contributing to the compound’s reactivity and ability to modify multiple targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with long-term effects such as cell cycle arrest and apoptosis occurring over several days. In in vivo studies, the compound’s stability and bioavailability can influence its long-term effects on cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity and primarily exert its effects through covalent modification of target biomolecules. At higher doses, the compound can cause significant toxicity, including liver and kidney damage, due to its reactivity and ability to form covalent adducts with cellular macromolecules . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to 2-bromoethyl alcohol in vivo . This conversion is catalyzed by enzymes such as esterases, which hydrolyze the chloroformate group to yield the active alcohol. The active form can then inhibit DNA synthesis and cell division by forming covalent adducts with DNA. Additionally, the compound can interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific compartments, such as the nucleus, where it can exert its effects on DNA and other nuclear proteins. The compound’s distribution can also be influenced by its reactivity and ability to form covalent adducts with cellular macromolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the nucleus, where it can modify DNA and nuclear proteins, leading to inhibition of DNA synthesis and cell division . Additionally, the compound can localize to other cellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and signaling. The compound’s localization can be directed by targeting signals or post-translational modifications that direct it to specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl chloroformate can be synthesized through the reaction of ethylene glycol with phosgene, followed by bromination. The reaction conditions typically involve the use of a solvent such as dichloromethane and a brominating agent like phosphorus tribromide.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromoethanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, often in the presence of a base to neutralize the hydrogen chloride produced.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2-Bromoethanol: Formed through hydrolysis.
Scientific Research Applications
2-Bromoethyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: Used as a reagent for introducing protective groups in peptide synthesis.
Pharmaceuticals: Employed in the synthesis of intermediates for various pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
Methyl Chloroformate: Similar in reactivity but with a methyl group instead of a bromoethyl group.
Ethyl Chloroformate: Similar structure but with an ethyl group.
Benzyl Chloroformate: Contains a benzyl group, used for different applications.
Uniqueness: 2-Bromoethyl chloroformate is unique due to the presence of both a bromo and a chloroformate group, which imparts distinct reactivity and makes it suitable for specific synthetic applications that other chloroformates may not be able to achieve.
Properties
IUPAC Name |
2-bromoethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197395 | |
Record name | 2-Bromoethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4801-27-8 | |
Record name | Carbonochloridic acid, 2-bromoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4801-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOETHYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6Q9EX8HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.